2,4-二-O-苄基-α-D-甘露吡喃糖苷甲酯

描述

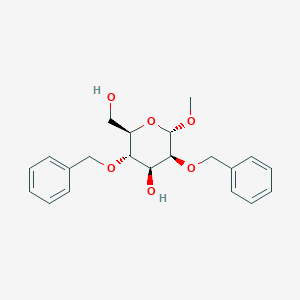

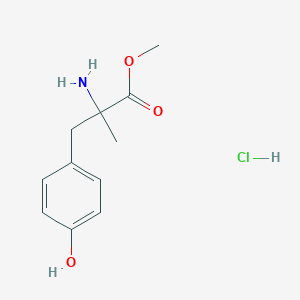

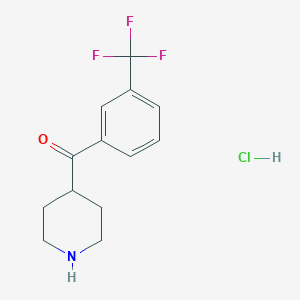

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of mannose, which is a simple sugar that is commonly found in many organisms.

科学研究应用

多种药物的合成

“2,4-二-O-苄基-α-D-甘露吡喃糖苷甲酯”是一种在生物医学研究中广泛使用的重要化合物。 它作为多种药物合成的前体占据着关键地位 .

对抗传染病

三羟基和四羟基七元亚胺糖的合成

“α-D-甘露吡喃糖苷甲酯”已被用于合成一系列三羟基和四羟基七元亚胺糖。 这项研究致力于开发具有D-甘露构型的稳定的诺厄霉素类似物 .

主要甘露糖结合位点的研究

“α-D-甘露吡喃糖苷甲酯”也已被用于一项研究,以研究普拉霉素A的主要甘露糖结合位点 .

抗肿瘤活性

在一项研究中,合成了“2,3-二-O-苄基-4,6-O-亚苄基-α-D-吡喃葡萄糖苷甲酯”并测试了其抗肿瘤活性。 该化合物在100μg/mL的浓度下抑制了人癌细胞K562、HL-60和HeLa细胞,抑制率在64.2%至92.9%之间 .

体内抗肿瘤活性

未来方向

“Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside” exhibits noteworthy prospects in formulating therapeutic agents specifically tailored to combat HIV, cancer, inflammation, and analogous maladies . Its role in biomedical research, particularly as a precursor for the synthesis of diverse pharmaceuticals and molecules, suggests its potential for future applications .

作用机制

Target of Action

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is a significant compound extensively employed in biomedical research . It is known to be a competitor inhibitor of the binding of mannose by Escherichia coli . This suggests that its primary targets are the mannose receptors on the surface of the E. coli bacteria .

Mode of Action

The compound interacts with its targets by competing with mannose for binding sites on E. coli . This competition inhibits the binding of mannose, thereby preventing the bacteria from adhering to host cells and initiating an infection .

Result of Action

The molecular and cellular effects of Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside’s action would likely involve the disruption of E. coli’s ability to adhere to host cells . This disruption could potentially prevent the initiation of an infection, thereby serving as a form of therapeutic intervention .

Action Environment

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYNJBPDHIJUNF-TXVWBRJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453644 | |

| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67381-29-7 | |

| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)